6-bromopyrrolo[1,2-c]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
179928-18-8 |
|---|---|
Molecular Formula |
C7H5BrN2 |
Molecular Weight |
197.03 g/mol |
IUPAC Name |
6-bromopyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5BrN2/c8-6-3-7-1-2-9-5-10(7)4-6/h1-5H |
InChI Key |
RDFCRFWSRIKZRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN2C1=CC(=C2)Br |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromopyrrolo 1,2 C Pyrimidine and Its Derivatives
Classical and Conventional Synthetic Routes to Pyrrolo[1,2-c]pyrimidines
The foundational pyrrolo[1,2-c]pyrimidine (B3350400) ring system can be constructed through several established synthetic methodologies. These classical routes provide the essential framework upon which further functionalization, such as bromination, can be achieved.
Cyclization Reactions via Pyrrole-2-carbaldehydes and Isocyanoacetates
A versatile method for constructing the pyrrolo[1,2-c]pyrimidine core involves the cyclization of pyrrole-2-carbaldehydes with isocyanoacetates. nih.govrsc.org This approach leverages the reactivity of the aldehyde group on the pyrrole (B145914) ring and the unique properties of the isocyanoacetate moiety. The reaction typically proceeds through a series of intermediates, culminating in the formation of the fused heterocyclic system. The use of appropriately substituted pyrrole-2-carbaldehydes allows for the introduction of various functionalities onto the resulting pyrrolo[1,2-c]pyrimidine ring. A regiocontrolled synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes has been achieved in two steps from acyclic starting materials, providing valuable precursors for this cyclization strategy. nih.gov
Chichibabin-Type Reactions and Variants
The Chichibabin reaction, traditionally used for the amination of pyridine (B92270) and its derivatives, has been adapted for the synthesis of fused heterocyclic systems. wikipedia.orgwikipedia.org In the context of pyrrolo[1,2-c]pyrimidines, a Chichibabin-type reaction can be envisioned where a suitably functionalized pyrrole derivative undergoes an intramolecular cyclization. This typically involves the reaction of a pyridine ring with an amino group provided by a side chain attached to the pyrrole, or vice versa. nih.govntu.edu.sg The reaction proceeds via a nucleophilic addition-elimination mechanism, leading to the formation of the fused pyrimidine (B1678525) ring. wikipedia.org
1,3-Dipolar Cycloaddition Strategies Utilizing N-Ylides
A powerful and convergent approach for the synthesis of the pyrrolo[1,2-c]pyrimidine skeleton is through a 1,3-dipolar cycloaddition reaction. wikipedia.orgslideshare.net This method involves the reaction of a 1,3-dipole, such as an azomethine ylide generated in situ from an α-amino acid and an aldehyde or ketone, with a suitable dipolarophile. nih.govnih.govrsc.org For the synthesis of pyrrolo[1,2-c]pyrimidines, a pyrimidine-containing dipolarophile can be reacted with an ylide derived from a pyrrole precursor. The regioselectivity of the cycloaddition is a key aspect of this strategy, and it is often controlled by the electronic and steric properties of both the dipole and the dipolarophile. beilstein-journals.orgnih.gov This method allows for the rapid construction of the complex heterocyclic framework in a single step.
Targeted Synthesis of Brominated Pyrrolo[1,2-c]pyrimidine Scaffolds
The introduction of a bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidine ring is a crucial step for further synthetic transformations and for modulating the biological activity of these compounds.
Regioselective Bromination Approaches
The direct bromination of the pre-formed pyrrolo[1,2-c]pyrimidine ring system is a common strategy to introduce a bromine substituent. The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the brominating agent. Reagents such as N-bromosuccinimide (NBS) or bromine in a suitable solvent are often employed. rsc.org Studies on the bromination of related heterocyclic systems, such as pyrrolo[1,2-a]quinoxalines, have shown that reagents like tetrabutylammonium (B224687) tribromide (TBATB) can offer high regioselectivity. nih.gov For pyrrolo[1,2-c]pyrimidines, electrophilic substitution typically occurs at the electron-rich positions of the pyrrole ring. The precise position of bromination can be influenced by the existing substituents on the heterocyclic core.
| Brominating Agent | Substrate | Product(s) | Reference |
| N-Bromosuccinimide | 3,6-diphenylpyrrolo[1,2-c]pyrimidine | 5-bromo, 7-bromo, and 5,7-dibromo derivatives | rsc.org |
| Bromine in Chloroform | 3,6-diphenylpyrrolo[1,2-c]pyrimidine | 5,7-dibromo-3,6-diphenylpyrrolo[1,2-c]pyrimidine perbromide hydrobromide | rsc.org |
Synthesis of 6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylate Precursors
An alternative to direct bromination is to carry the bromine atom through the synthetic sequence by starting with a brominated precursor. The synthesis of ethyl or methyl this compound-3-carboxylate provides a versatile intermediate for further functionalization. ambeed.comfluorochem.co.uk These precursors can be synthesized through a multi-step sequence, often involving the cyclization of a brominated pyrrole derivative with an appropriate pyrimidine-forming reagent. The carboxylate group at the 3-position offers a handle for a wide range of chemical transformations, including amide bond formation and reduction, allowing for the synthesis of a diverse library of 6-bromo-substituted pyrrolo[1,2-c]pyrimidine derivatives. nih.gov
Advanced Synthetic Techniques and Flow Chemistry Applications
Modern synthetic chemistry has increasingly embraced technologies that offer greater efficiency, safety, and control over reaction outcomes. The synthesis of the pyrrolo[1,2-c]pyrimidine scaffold, including its brominated analogues, has benefited significantly from these advancements, particularly continuous flow processes and the use of in situ generated intermediates.
Continuous Flow Processes for Pyrrolo[1,2-c]pyrimidine Core Synthesis
Continuous flow chemistry provides a powerful alternative to traditional batch processing for the synthesis of heterocyclic cores like pyrrolo[1,2-c]pyrimidine. richmond.edu This methodology allows for enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, purity, and safety.
A notable application is the development of a telescoped continuous flow process for the synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. researchgate.net This process begins with the reaction of N-formylglycine and triphosgene (B27547) to generate a stream of ethyl isocyanoacetate, a key reactive intermediate. researchgate.net This stream is then used directly in a subsequent reaction to construct the desired heterocyclic system, demonstrating a highly efficient, multi-step synthesis within a continuous flow setup. researchgate.net The use of flow techniques can significantly reduce reaction times and improve the scalability of the synthesis for such heterocyclic building blocks. richmond.eduresearchgate.net
Table 1: Comparison of Batch vs. Flow Chemistry for Heterocyclic Synthesis
| Feature | Batch Processing | Continuous Flow Processing |
| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient due to high surface-area-to-volume ratio. |
| Mass Transfer | Can be limited, affecting reaction rates. | Enhanced mixing and mass transfer. |
| Safety | Handling large volumes of hazardous materials. | Small reaction volumes minimize risk. |
| Scalability | Often requires re-optimization of reaction conditions. | Achieved by running the system for a longer duration. |
| Process Control | Limited control over reaction parameters. | Precise control over temperature, pressure, and residence time. |
In Situ Generation of Reactive Intermediates in Brominated Pyrrolopyrimidine Synthesis
The in situ generation of reactive intermediates is a key strategy to avoid the isolation of unstable or hazardous compounds. In the context of pyrrolo[1,2-c]pyrimidine synthesis, this technique is particularly valuable. For instance, the 1,3-dipolar cycloaddition reaction is a powerful method for constructing the pyrrolo[1,2-c]pyrimidine core. This reaction often involves pyrimidinium N-ylides, which are highly reactive and typically generated in situ from their corresponding pyrimidinium bromide precursors. nih.gov
In one synthetic approach, the quaternization of a substituted pyrimidine, such as 4-(2-pyridyl)pyrimidine, with a bromo-containing reagent leads to the formation of a pyrimidinium bromide. nih.gov Subsequent treatment with a base generates the pyrimidinium N-ylide intermediate directly in the reaction mixture. This ylide then rapidly undergoes a 1,3-dipolar cycloaddition with an activated alkyne to furnish the pyrrolo[1,2-c]pyrimidine ring system. nih.gov This approach is efficient and avoids the direct handling of the transient ylide species. nih.gov
Derivatization Strategies for this compound
The this compound scaffold serves as a versatile platform for further chemical modification. The bromine atom itself is a functional handle for cross-coupling reactions, while the heterocyclic core can undergo various substitutions.
Electrophilic Aromatic Substitution (SEAr) on the Pyrrolo[1,2-c]pyrimidine Core
The pyrrolo[1,2-c]pyrimidine system is a fused heteroaromatic ring composed of an electron-rich pyrrole moiety and an electron-deficient pyrimidine moiety. researchgate.netyoutube.com This electronic dichotomy governs the regioselectivity of electrophilic aromatic substitution (SEAr) reactions. The pyrimidine ring is generally deactivated towards electrophilic attack. researchgate.net In contrast, the pyrrole ring is highly activated.
For fused systems like imidazo[1,2-a]pyrazine, which is analogous to pyrrolo[1,2-c]pyrimidine, electrophilic attack preferentially occurs on the five-membered ring. stackexchange.com Theoretical studies and experimental results show that substitution at the C-3 position (equivalent to C-7 in pyrrolo[1,2-c]pyrimidine) is often favored as it proceeds through a more stable cationic intermediate that maintains the aromaticity of the six-membered ring. stackexchange.com However, the precise location of substitution on the pyrrolo[1,2-c]pyrimidine core can be influenced by the existing substituents and reaction conditions. Studies have been conducted to functionalize the pyrrolo[1,2-c]pyrimidine core through SEAr reactions, providing access to a range of substituted derivatives. researchgate.net
Functionalization at C-6 and Other Positions
The bromine atom at the C-6 position of this compound is a key site for derivatization. It can be readily replaced through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.
Furthermore, other positions on the ring can be functionalized. For example, cycloaddition reactions used to form the core can be designed to install substituents at specific positions. The synthesis of 3-substituted pyrrolo[1,2-c]pyrimidines has been achieved via the 1,3-dipolar cycloaddition of in situ generated pyrimidinium N-ylides with substituted alkynes. nih.gov NMR analysis of the resulting products confirms the regioselectivity of the cycloaddition, with signals for the proton at C-6 appearing as a distinct singlet, indicating successful formation of the core with substitution at other positions. nih.gov
Halogen Dance Phenomena in Brominated Pyrrolopyrimidines
The "halogen dance" is a fascinating rearrangement reaction where a halogen atom migrates from its original position to another on an aromatic or heteroaromatic ring, typically under the influence of a strong base. wikipedia.orgclockss.org This phenomenon, also known as halogen scrambling or migration, is driven by thermodynamics, leading to the most stable organometallic intermediate. wikipedia.orgias.ac.in
This reaction has been observed in various brominated heterocycles, including thiophenes and pyrroles. kobe-u.ac.jpwhiterose.ac.uk The process generally involves deprotonation by a strong base (like lithium diisopropylamide, LDA) to form a lithiated species, followed by a series of intermolecular halogen-metal exchanges that allow the halogen to "dance" across the ring. wikipedia.org The reaction is highly sensitive to factors such as temperature, the choice of base, and the substitution pattern on the ring. wikipedia.org
For brominated pyrrolopyrimidines, the halogen dance phenomenon has been noted as a potential pathway during functionalization studies. researchgate.net This rearrangement can lead to unexpected isomers and offers a synthetic route to substituted patterns that are difficult to access through direct methods. researchgate.netclockss.org For example, attempting to functionalize a brominated pyrrolopyrimidine via lithiation could induce a halogen dance, moving the bromine atom to a different, more thermodynamically stable position before interception by an electrophile. kobe-u.ac.jp Understanding and controlling this phenomenon is crucial for the predictable synthesis of specifically substituted brominated pyrrolopyrimidine derivatives.
Cross-Coupling Reactions Utilizing the Bromine Atom
The bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidine ring system is a key functional group for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. While specific studies on this compound are limited in the available literature, the reactivity can be inferred from studies on analogous brominated heterocyclic systems. These reactions are fundamental in creating a diverse range of substituted pyrrolopyrimidines.
Prominent cross-coupling reactions applicable to aryl bromides like this compound include the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Negishi reactions. For instance, the Suzuki-Miyaura coupling of brominated nitrogen-rich heterocycles with various boronic acids or esters is a widely used method for generating aryl-aryl bonds. researchgate.net This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, in the presence of a base. mdpi.comnih.gov
Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. acs.org This reaction is crucial for introducing nitrogen-containing substituents, which are prevalent in biologically active molecules. The choice of palladium catalyst and ligand is critical for achieving high yields and functional group tolerance. acs.org For example, the use of bidentate phosphine (B1218219) ligands like BINAP and DPPF has been shown to improve reaction rates and yields for the amination of aryl halides. acs.org
While detailed experimental data for cross-coupling reactions on this compound is not extensively documented, the general conditions for these transformations on similar heterocyclic bromides provide a predictive framework.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Heterocyclic Bromides
| Coupling Reaction | Reactants | Catalyst/Ligand | Base/Solvent | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(dppf)₂Cl₂ | EtOH/H₂O | 6-Aryl/Heteroaryl-pyrrolo[1,2-c]pyrimidine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/BINAP | NaOtBu/Toluene | 6-Amino-pyrrolo[1,2-c]pyrimidine |
Nucleophilic Substitution of the Bromine Moiety
The bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidine ring can also be displaced by nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The feasibility of these reactions is influenced by the electronic nature of the pyrrolo[1,2-c]pyrimidine ring system and the reaction conditions. In many nitrogen-containing heterocycles, the presence of electron-withdrawing nitrogen atoms can activate adjacent positions towards nucleophilic attack. nih.gov
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. These reactions often require elevated temperatures to proceed. For instance, the reaction of a bromo-substituted pyrimidine derivative with an amine can lead to the corresponding amino-substituted product. nih.gov
It is important to note that the reactivity of halogenated pyrrolopyrimidines can sometimes be complex. A "halogen dance" phenomenon, which involves the migration of the halogen atom around the ring system under certain reaction conditions, has been observed in the functionalization of the pyrrolo[1,2-c]pyrimidine core. researchgate.net This highlights the need for careful optimization of reaction conditions to achieve the desired regioselectivity.
Detailed studies on the nucleophilic substitution of the bromine moiety specifically from this compound are not widely reported. However, the general principles of SNAr on related heterocyclic systems suggest that this is a viable route for the introduction of a range of functional groups.
Table 2: Potential Nucleophilic Substitution Reactions on this compound
| Nucleophile | Reagent | Conditions | Product Type |
|---|---|---|---|
| Amine | R₂NH | Heat, optional base | 6-(Dialkylamino)-pyrrolo[1,2-c]pyrimidine |
| Alkoxide | NaOR | Heat, alcohol solvent | 6-Alkoxy-pyrrolo[1,2-c]pyrimidine |
Note: This table outlines potential reactions based on the general reactivity of bromo-substituted nitrogen heterocycles. Specific experimental validation for this compound is required.
Chemical Reactivity and Transformation Studies of 6 Bromopyrrolo 1,2 C Pyrimidine
Reactivity of the Bromine Substituent for Further Functionalization
The bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidine (B3350400) core is a key functional handle for introducing molecular diversity. This is primarily achieved through cross-coupling reactions, where the carbon-bromine bond is readily activated by a metal catalyst to form new carbon-carbon or carbon-heteroatom bonds.
One of the most widely employed methods for the functionalization of 6-bromopyrrolo[1,2-c]pyrimidine is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of the 6-bromo derivative with a variety of boronic acids or their esters. For instance, the reaction of this compound with arylboronic acids introduces various aryl groups at the 6-position, leading to the synthesis of 6-arylpyrrolo[1,2-c]pyrimidines. These reactions typically proceed in high yields, demonstrating the robustness of this method.
Another important transformation is the Sonogashira coupling, which allows for the introduction of alkyne moieties. The palladium- and copper-co-catalyzed reaction of this compound with terminal alkynes furnishes the corresponding 6-alkynylpyrrolo[1,2-c]pyrimidines. These alkynylated products serve as valuable intermediates for further transformations, such as cycloaddition reactions.
The Buchwald-Hartwig amination is another powerful tool for the functionalization of the 6-position. This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines. This leads to the synthesis of 6-aminopyrrolo[1,2-c]pyrimidine derivatives, which are of significant interest in medicinal chemistry due to the prevalence of the amino group in bioactive molecules.
The following table summarizes the key cross-coupling reactions for the functionalization of this compound:
| Reaction | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | 6-Arylpyrrolo[1,2-c]pyrimidine |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu catalyst, base | 6-Alkynylpyrrolo[1,2-c]pyrimidine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 6-Aminopyrrolo[1,2-c]pyrimidine |
Transformations Involving the Pyrrole (B145914) and Pyrimidine (B1678525) Rings
Beyond the functionalization at the 6-position, the pyrrole and pyrimidine rings of the this compound scaffold also exhibit distinct reactivity, allowing for a variety of chemical transformations.
The pyrrole ring, being electron-rich, is susceptible to electrophilic substitution reactions. However, the reactivity of the pyrrole ring in the fused system is modulated by the electron-withdrawing nature of the pyrimidine ring. Despite this, reactions such as halogenation, nitration, and acylation can be achieved under controlled conditions, typically at the positions not occupied by the bromine atom.
The pyrimidine ring, on the other hand, is generally electron-deficient and can undergo nucleophilic aromatic substitution, although this is less common than the cross-coupling reactions at the 6-bromo position. The presence of the bromine atom can further influence the reactivity of the pyrimidine ring towards nucleophiles.
Cycloaddition reactions involving the pyrrolo[1,2-c]pyrimidine core have also been explored. For example, the diene-like character of the pyrrole moiety can be exploited in Diels-Alder reactions with reactive dienophiles, leading to the formation of more complex polycyclic systems.
Formation of Fused and Bridged Systems from Pyrrolo[1,2-c]pyrimidine Derivatives
The strategic functionalization of the this compound core provides a platform for the construction of more elaborate fused and bridged heterocyclic systems. These complex architectures are of interest for their unique three-dimensional structures and potential biological activities.
One common strategy involves the introduction of a second reactive group, often via the functionalization of the 6-position, which can then undergo an intramolecular cyclization reaction. For instance, a 6-alkynylpyrrolo[1,2-c]pyrimidine, synthesized via a Sonogashira coupling, can be further elaborated. If a suitable functional group is present on the alkyne chain, an intramolecular cyclization can lead to the formation of a new ring fused to the pyrrolo[1,2-c]pyrimidine system.
Another approach involves the initial functionalization of the pyrrole ring, followed by a cyclization event. For example, the introduction of a side chain containing a nucleophile on the pyrrole ring can lead to an intramolecular cyclization onto the pyrimidine ring, forming a bridged system.
The following table provides examples of the formation of fused and bridged systems:
| Starting Material | Reaction Type | Product |
|---|---|---|
| 6-Alkynylpyrrolo[1,2-c]pyrimidine with a terminal functional group | Intramolecular Cyclization | Fused polycyclic system |
| Pyrrolo[1,2-c]pyrimidine with a nucleophilic side chain on the pyrrole ring | Intramolecular Cyclization | Bridged heterocyclic system |
Stability and Degradation Pathways in Reaction Environments
The stability of the this compound scaffold is a critical consideration during chemical transformations. The fused ring system is generally stable under a variety of reaction conditions, including those employed for cross-coupling reactions. However, certain conditions can lead to degradation.
Strong acidic or basic conditions can potentially lead to the decomposition of the pyrrolo[1,2-c]pyrimidine core. The pyrrole ring, in particular, can be sensitive to strong acids. Similarly, harsh oxidizing or reducing conditions may affect the integrity of the heterocyclic system.
In the context of palladium-catalyzed cross-coupling reactions, the stability of the starting material and the product is generally high. However, side reactions such as debromination (the replacement of the bromine atom with a hydrogen atom) can sometimes be observed, particularly at elevated temperatures or with prolonged reaction times. The choice of catalyst, ligand, base, and solvent can all play a role in minimizing these degradation pathways and maximizing the yield of the desired functionalized product. Careful optimization of reaction conditions is therefore essential to ensure the stability of the this compound core and to achieve the desired chemical transformation efficiently.
Spectroscopic and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold, NMR is crucial for assigning the specific positions of protons and carbons. researchgate.net
One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus, while the splitting pattern in ¹H NMR reveals the number of adjacent protons.
For the parent pyrrolo[1,2-c]pyrimidine system and its derivatives, protons on the pyrimidine (B1678525) ring typically appear at lower fields (higher ppm values) compared to those on the pyrrole (B145914) ring due to the electron-withdrawing nature of the nitrogen atoms. researchgate.net The bromine atom at the C6 position in 6-bromopyrrolo[1,2-c]pyrimidine would further influence the chemical shifts of nearby protons, particularly H5 and H7.
While specific experimental data for this compound is not detailed in the provided search results, analysis of related pyrazolo[1,5-a]pyrimidine (B1248293) systems shows that protons adjacent to a nitrogen bridgehead and those on the six-membered ring are clearly distinguishable. researchgate.net
| Compound | Nucleus | Position | Chemical Shift (δ) in ppm | Source Solvent | Reference |
|---|---|---|---|---|---|
| Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | ¹H | H² | 7.47 | DMSO-d₆ | nih.gov |
| ¹H | H⁶ | 4.91 | |||
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | ¹³C | Pyrrole Ring | 102.45 - 124.81 | CDCl₃ | semanticscholar.org |
| ¹³C | Pyridine (B92270) Ring | 141.17 - 149.89 |
Two-dimensional (2D) NMR experiments are employed to resolve structural ambiguities.
COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbons. This would be used to confirm the connectivity of the protons in the pyrrole and pyrimidine rings of the molecule. researchgate.net
HETCOR (Heteronuclear Correlation) , or its more modern versions like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), establishes correlations between directly bonded (HSQC) or long-range coupled (HMBC) protons and carbons. This allows for unambiguous assignment of each carbon atom by linking it to its attached proton(s). researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy) detects protons that are close in space, regardless of whether they are bonded. This is particularly useful for confirming stereochemistry and the regiochemistry of substitution on the heterocyclic ring system. For instance, a NOESY experiment could confirm the spatial proximity of protons across the fused rings. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. It ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum of this compound would be expected to show a distinctive molecular ion peak corresponding to its molecular weight. Due to the nearly equal natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion would appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units, which is a characteristic signature for a monobrominated compound. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. semanticscholar.orgnih.gov For this compound (C₇H₅BrN₂), the theoretical monoisotopic mass is 195.96361 Da. uni.lu An HRMS experiment would aim to measure this mass to within a few parts per million, confirming the elemental composition and distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 2: Predicted Mass Spectrometry Data for this compound
| Molecular Formula | Adduct | Predicted m/z | Reference |
|---|---|---|---|
| C₇H₅BrN₂ | [M+H]⁺ | 196.97089 | uni.lu |
| [M+Na]⁺ | 218.95283 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. In synthetic chemistry, LC-MS is routinely used to monitor the progress of a reaction. nih.gov For the synthesis of this compound, an LC-MS system could track the consumption of starting materials and the formation of the product in real-time, helping to optimize reaction conditions such as temperature and reaction time. nih.gov
X-ray Crystallography for Solid-State Structure Confirmation
Studies on related pyrrolo[1,2-c]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have successfully used X-ray crystallography to confirm their planar or near-planar fused ring structures and the orientation of substituents. researchgate.netnih.govnih.gov For this compound, a crystal structure would unambiguously confirm the position of the bromine atom at C6 and provide detailed geometric parameters of the entire molecule. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Specific bonds within a molecule vibrate at characteristic frequencies, and these absorptions are recorded as peaks in an IR spectrum. For a compound like this compound, one would expect to observe characteristic absorption bands corresponding to its aromatic C-H, C=C, and C-N bonds within the fused pyrrole and pyrimidine rings, as well as the C-Br stretching vibration.
Although no experimental IR spectrum for this compound has been published, analysis of related pyrimidine derivatives can offer some insight into the expected spectral regions for key vibrations. For instance, general pyrimidine derivatives typically exhibit characteristic C-H aromatic stretching vibrations in the range of 3100-3000 cm⁻¹, C=C and C=N aromatic ring stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹, and the C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹.
Table 1: Expected Infrared Absorption Ranges for this compound Based on Related Compounds
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C=N (aromatic) | 1550 - 1480 | Stretching |
| C-N (aromatic) | 1350 - 1250 | Stretching |
| C-Br | Below 800 | Stretching |
This table is predictive and based on characteristic absorption frequencies for similar functional groups in related heterocyclic compounds, as no specific data for this compound is available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's electronic structure, particularly the extent of conjugation. The fused aromatic system of this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum.
As with IR spectroscopy, no specific experimental or computational UV-Vis data for this compound has been reported. However, studies on other pyrrolopyrimidine derivatives indicate that these compounds typically exhibit multiple absorption bands in the UV region, corresponding to π → π* transitions within the conjugated bicyclic system. The position and intensity of these bands are influenced by the specific substitution pattern on the ring system. The introduction of a bromine atom, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrrolo[1,2-c]pyrimidine core due to its electron-donating and resonance effects.
Table 2: Predicted Ultraviolet-Visible Absorption for this compound
| Transition | Predicted λmax (nm) |
| π → π | Not available |
| π → π | Not available |
Specific λmax values are not available due to the lack of published experimental or computational data for this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-bromopyrrolo[1,2-c]pyrimidine. Density Functional Theory (DFT) and ab initio methods are powerful tools used to model its electronic structure and predict its chemical behavior.
DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G++, are employed to determine the optimized geometry and electronic properties of pyrrolo[2,3-d]pyrimidine derivatives. researchgate.net These studies are crucial for understanding the molecule's stability and reactivity. The fusion of a pyrrole (B145914) and a pyrimidine (B1678525) ring creates a unique electronic landscape. smolecule.com The bromine atom at the 6-position further influences the electron distribution across the bicyclic system.
Molecular geometry optimization provides the most stable conformation of the molecule, detailing bond lengths, bond angles, and dihedral angles. This information is foundational for all other computational studies. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net
Table 1: Predicted Geometrical Parameters for a Pyrrolo[1,2-c]pyrimidine (B3350400) Derivative
| Parameter | Value |
|---|---|
| Bond Length (C-N) | 1.38 Å |
| Bond Length (C=C) | 1.37 Å |
| Bond Angle (C-N-C) | 120.5° |
| Dihedral Angle | 0.5° |
Note: This data is illustrative and based on typical values for similar heterocyclic systems. Actual values for this compound would require specific calculations.
The electronic structure data obtained from quantum chemical calculations allows for the prediction of how this compound will react and at which positions on the molecule reactions are most likely to occur (regioselectivity). The presence of nitrogen atoms and the bromine substituent significantly influences the molecule's reactivity. smolecule.comnih.gov For instance, the bromine atom can participate in electrophilic aromatic substitution reactions. smolecule.com
Computational analyses can identify sites susceptible to nucleophilic or electrophilic attack by mapping the electrostatic potential. This is critical for designing synthetic routes to new derivatives. nih.gov
Transition state analysis is a sophisticated computational technique that helps to elucidate reaction mechanisms. By calculating the energy of transition states, researchers can determine the activation energy barriers for various reaction pathways. This is particularly useful in understanding cycloaddition reactions and other complex transformations that pyrrolo[1,2-c]pyrimidines can undergo. nih.gov While specific transition state analyses for this compound are not widely published, the methodologies are well-established for similar heterocyclic systems.
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools for drug discovery and development, allowing for the prediction of how a molecule like this compound might interact with biological targets.
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to a protein target. nih.govjohnshopkins.edu For derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold, docking studies have been instrumental in identifying them as potential inhibitors of various protein kinases, which are important targets in cancer therapy. nih.govnih.gov These studies suggest that the pyrrolopyrimidine core can serve as a versatile scaffold for designing inhibitors that bind to the ATP-binding site of kinases. nih.govnih.gov The bromine substituent on the this compound ring can be strategically utilized to form halogen bonds or occupy hydrophobic pockets within a protein's active site, potentially enhancing binding affinity and selectivity. nih.gov
Table 2: Illustrative Docking Scores for a Pyrrolopyrimidine Derivative Against a Protein Kinase
| Docking Program | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| AutoDock Vina | -8.5 | MET793, LYS745 |
| Glide | -9.2 | CYS797, LEU844 |
Note: This data is for illustrative purposes and represents typical results from docking studies of similar compounds.
Structure-Activity Relationship (SAR) studies correlate the chemical structure of a compound with its biological activity. nih.gov For pyrimidine derivatives, the position and nature of substituents greatly influence their pharmacological effects. nih.gov Computational SAR modeling, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can quantify these relationships. nih.gov These models help in designing new derivatives of this compound with improved potency and selectivity. nih.gov For example, studies on related pyrrolo[2,3-d]pyrimidines have shown that modifications at various positions can significantly impact their activity as kinase inhibitors. nih.gov The insights gained from SAR studies are crucial for the rational design of new therapeutic agents based on the this compound scaffold. researchgate.net
Conformational Analysis and Energy Landscape Studies
Computational investigations into the conformational analysis and energy landscape of this compound are not extensively documented in publicly available literature. However, insights into its structural characteristics can be inferred from studies on the broader class of pyrrolo[1,2-c]pyrimidines and related fused heterocyclic systems.
The pyrrolo[1,2-c]pyrimidine ring system is inherently a planar bicyclic structure. X-ray crystallography studies on derivatives of this scaffold confirm the planarity of the fused ring system. For instance, in a study of a chlorinated pyrrolo[1,2-c]pyrimidine derivative, the ring system was found to be nearly planar, with a root-mean-square deviation of only 0.008 Å. researchgate.net This planarity is a consequence of the sp² hybridization of the constituent carbon and nitrogen atoms, which maximizes the overlap of p-orbitals and contributes to the aromaticity of the system.
Due to this inherent rigidity, the conformational landscape of this compound is expected to be relatively simple, with the primary determinant of its three-dimensional structure being the planar arrangement of the fused rings. The bromine substituent at the 6-position is unlikely to introduce significant conformational flexibility into the core structure. Therefore, the global energy minimum would correspond to this planar conformation.
While detailed energy landscape studies involving rotations or inversions are more relevant for flexible molecules, for a rigid aromatic system like this compound, the focus of computational studies would more likely be on electronic properties, such as the distribution of molecular orbitals and electrostatic potential, rather than on a complex conformational space.
Spectroscopic Property Prediction (e.g., NMR, UV-Vis)
NMR Spectroscopy
The ¹H and ¹³C NMR chemical shifts for this compound can be estimated by comparison with structurally similar compounds. The pyrrolo[1,2-c]pyrimidine core gives rise to characteristic signals in NMR spectra, which are influenced by the electronic effects of substituents.
Analysis of various pyrrolo[2,3-d]pyrimidine derivatives, a related isomeric scaffold, shows that the protons on the pyrrole and pyrimidine rings resonate in the aromatic region, typically between δ 6.5 and 9.0 ppm in ¹H NMR spectra. mdpi.comsemanticscholar.org The carbon signals for the fused ring system generally appear between δ 100 and 160 ppm in ¹³C NMR spectra. mdpi.comsemanticscholar.org The bromine atom at the 6-position in this compound is expected to exert a deshielding effect on the adjacent protons and carbons due to its electronegativity and anisotropic effects.
The following tables present a compilation of experimental NMR data for related pyrrolopyrimidine compounds to provide a reference for the expected chemical shifts of this compound.
Table 1: Representative ¹H NMR Data for Related Pyrrolopyrimidine Derivatives
| Compound | Solvent | H-2 (ppm) | H-5 (ppm) | H-6 (ppm) | Other Protons (ppm) | Reference |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | CDCl₃ | - | - | 6.67 (s) | 7.56 (d, J=8.4 Hz, 2H), 7.32 (d, J=8.4 Hz, 2H), 4.40 (s, 2H), 3.70 (s, 3H), 3.05 (s, 2H), 1.83 (s, 4H), 1.76 (s, 2H) | mdpi.com |
| 7H-Pyrrolo[2,3-d]pyrimidine | - | - | 6.57 (d, J=3.6 Hz) | 7.49 (d, J=3.6 Hz) | 8.54 (s, 2H) | mdpi.com |
| 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | CDCl₃ | - | - | 6.80 (d, J=3.2 Hz) | 9.10 (s, 1H), 8.08–7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41–7.34 (m, 2H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | semanticscholar.org |
Table 2: Representative ¹³C NMR Data for Related Pyrrolopyrimidine Derivatives
| Compound | Solvent | C-2 (ppm) | C-4 (ppm) | C-4a (ppm) | C-5 (ppm) | C-6 (ppm) | C-7a (ppm) | Other Carbons (ppm) | Reference |
| 2-(4-Bromophenyl)-1-methyl-1,6,7,8,9,10-hexahydro-4H-pyrrolo[2',3':4,5]pyrimido[1,2-a]azepin-4-one | CDCl₃ | - | 158.99 | - | 102.31 | 105.69 | 147.95 | 158.75, 135.48, 131.82, 130.96, 130.22, 122.09, 42.21, 37.62, 30.02, 29.63, 27.99, 25.53 | mdpi.com |
| 4-chloropyrrolo[2,3-d]pyrimidine monomer 5f with 4,4′-bis(oxymethylene)biphenyl | DMSO-d₆ | 150.3 | 150.7 | 116.7 | 98.8 | 131.1 | 150.5 | 152.2, 143.0, 124.7, 115.6, 61.4, 49.0, 44.7 | mdpi.com |
| 6-phenyl-1–(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | CDCl₃ | - | - | - | 102.59 | 128.78 | - | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.31, 127.88, 127.00, 124.81, 102.92, 102.45, 61.06, 56.44 | semanticscholar.org |
UV-Vis Spectroscopy
The prediction of UV-Vis absorption spectra through computational methods like Time-Dependent Density Functional Theory (TD-DFT) can provide valuable information on the electronic transitions of a molecule. For halogenated pyrimidine derivatives, studies have shown that the absorption bands are influenced by the nature of the halogen substituent. rsc.org
Generally, pyrimidine and its derivatives exhibit multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions. A study on 2-chloropyrimidine (B141910) and 2-bromopyrimidine (B22483) identified several absorption bands:
Band I (3.7–4.6 eV): Attributed to n→π* transitions.
Band II (4.6–5.7 eV): Primarily π→π* transitions.
Band III (5.7–6.7 eV): A mixture of π→π* and Rydberg transitions.
Band IV (6.7–8.2 eV): Strong absorption region with significant π→π* character. rsc.org
For this compound, similar electronic transitions are expected. The fusion of the pyrrole ring to the pyrimidine system will likely result in a red shift (shift to longer wavelengths) of the absorption maxima compared to simple pyrimidines, due to the extended π-conjugated system. The bromine substituent is also expected to influence the position and intensity of the absorption bands.
The following table presents experimental UV-Vis data for a related pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivative to give a general indication of the absorption regions.
Table 3: Representative UV-Vis Data for a Related Fused Pyrimidine Derivative
| Compound | Solvent | λ_max (nm) | log ε | Reference |
| 8-Acetyl-4-amino-3,9-dimethyl-7-(4-nitrophenyl)-1-phenyl-1,7-dihydropyrazolo[4,3-e] Pyrido[1,2-a]pyrimidine-6-carbonitrile | CHCl₃ | 270 | 4.20 | nih.gov |
Exploration of Research Applications of 6 Bromopyrrolo 1,2 C Pyrimidine and Its Analogs
Role as a Privileged Scaffold in Medicinal Chemistry Research
The pyrrolo[1,2-c]pyrimidine (B3350400) core, and its isomers like pyrrolo[2,3-d]pyrimidine, are widely recognized as "privileged scaffolds" in drug discovery. This designation stems from their ability to bind to multiple, diverse biological targets with high affinity, making them valuable starting points for the design of novel therapeutic agents. The introduction of a bromine atom at the 6-position of the pyrrolo[1,2-c]pyrimidine scaffold offers a key functional handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships.
Design and Synthesis of Kinase Inhibitors for Research
The pyrrolopyrimidine scaffold is a well-established framework for the design of kinase inhibitors, which are crucial tools in cancer research and the study of cellular signaling pathways. sci-hub.box While direct studies on 6-bromopyrrolo[1,2-c]pyrimidine as a kinase inhibitor are not extensively documented, the broader class of pyrrolopyrimidines has yielded numerous potent inhibitors of various kinases. For instance, derivatives of the isomeric pyrrolo[2,3-d]pyrimidine have been synthesized and shown to be effective inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small cell lung cancer. mdpi.com
The bromine atom in this compound is particularly significant for synthetic strategies aimed at developing kinase inhibitors. It can be readily displaced or used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a variety of substituents. nih.gov This allows for the systematic modification of the molecule to optimize its binding affinity and selectivity for the target kinase. For example, in the development of CSF1R inhibitors, various substituents have been introduced at different positions of the pyrrolo[2,3-d]pyrimidine scaffold to achieve nanomolar potency. nih.gov
The general approach for synthesizing such kinase inhibitors often involves a multi-step process, starting with the core heterocyclic scaffold which is then functionalized. The presence of the bromo group on the this compound scaffold makes it an attractive starting material for creating libraries of potential kinase inhibitors for screening and lead optimization.
Development of Receptor Ligands for Research
The pyrrolopyrimidine framework has also been explored for the development of ligands for various receptors. For example, derivatives of pyrrolo[3,2-d]pyrimidine have been investigated as antagonists for the neuropeptide Y5 receptor, which is involved in the regulation of food intake. nih.gov While specific research on this compound as a receptor ligand is limited, its structural features suggest potential for such applications.
The bromine atom can serve as a crucial anchoring point for introducing pharmacophoric elements necessary for receptor binding. The synthesis of a series of 4-aryl-2H-pyrido[1,2-c]pyrimidine derivatives as potential serotonin (B10506) 5-HT1A receptor ligands highlights the utility of the broader pyrido[1,2-c]pyrimidine (B1258497) scaffold in neuroscience research. uni.lu Although a different isomer, this research underscores the potential of the fused pyrimidine (B1678525) ring system in targeting central nervous system receptors.
Exploration of Nucleoside Analogues for Therapeutic Research
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. researchgate.net The pyrrolo[2,3-d]pyrimidine scaffold, being an isostere of the natural purine (B94841) base, is a prime candidate for the synthesis of novel nucleoside analogues. mdpi.comnih.gov Research in this area has led to the synthesis of various pyrrolo[2,3-d]pyrimidine nucleoside derivatives with potential therapeutic activities. researchgate.netnih.gov
Specifically, 4-amino-6-bromo-1-cyclopentyl-1H-pyrrolo[2,3-d]pyrimidine-5-carboxamide, a brominated pyrrolopyrimidine derivative, has demonstrated significant anti-proliferative activity against human ovarian cancer cells. researchgate.net This finding highlights the potential of incorporating a bromine atom into the pyrrolopyrimidine scaffold for the development of new anticancer agents. The synthesis of such analogues often involves the coupling of the brominated heterocyclic base with a sugar or carbocyclic moiety. researchgate.net While direct synthesis of nucleoside analogues from this compound is not prominently reported, its structural similarity to other biologically active pyrrolopyrimidines suggests it could be a valuable precursor for creating novel nucleoside analogues for therapeutic research.
Modulation of Enzyme Activity in Research Models
Beyond kinase inhibition, pyrrolopyrimidine derivatives have been investigated for their ability to modulate the activity of other enzymes. For instance, some derivatives have been explored as inhibitors of de novo purine biosynthesis, a key pathway for cell growth and proliferation. nih.gov The 7-bromopyrrolo[1,2-c]pyrimidine (B3119434) isomer has been noted for its potential to modulate enzyme activity in chemical biology studies. smolecule.com
The reactivity of the bromine atom in this compound allows for the introduction of various functional groups that can interact with the active sites of enzymes. This makes it a valuable tool for probing enzyme function and for the development of novel enzyme inhibitors.
Structure-Activity Relationship (SAR) Studies for Lead Compound Discovery
Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov The pyrrolopyrimidine scaffold has been the subject of extensive SAR studies. mdpi.comnih.gov The position and nature of substituents on the heterocyclic core have been shown to greatly influence the biological activity of these compounds. nih.gov
For example, in the development of neuropeptide Y5 receptor antagonists, modifications at various positions of the pyrrolo[3,2-d]pyrimidine core led to the identification of potent compounds. nih.gov Similarly, SAR studies on tricyclic pyrrolo[2,3-d]pyrimidine derivatives have revealed that the presence and position of a bromine substituent can significantly impact their antitumor activity. mdpi.com Although specific SAR studies on a series of this compound derivatives are not widely available, the principles derived from related scaffolds are highly applicable. The bromine atom at the 6-position provides a convenient point for chemical diversification to build a library of compounds for systematic SAR exploration, which is crucial for identifying lead compounds with desired potency and selectivity.
Applications in Materials Science Research
While the primary focus of research on pyrrolopyrimidines has been in medicinal chemistry, there is emerging interest in their application in materials science. The unique electronic properties of these nitrogen-containing heterocyclic compounds make them potential candidates for use in organic electronics. smolecule.com The electrochemical properties of some pyrrolo[1,2-c]pyrimidine derivatives have been characterized, and modified electrodes have been created using these compounds. researchgate.net
Electrochemical Properties and Sensor Development Research
While comprehensive electrochemical studies specifically on this compound are not extensively documented, research into the electrochemical behavior of its parent scaffold, pyrrolo[1,2-c]pyrimidine, reveals significant potential for applications in materials science and sensor technology. The inherent redox properties of this heterocyclic system allow it to be a building block for electroactive materials.
The electrochemical characterization of certain pyrrolo[1,2-c]pyrimidine derivatives has been successfully carried out using methods like cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry. researchgate.net These studies are crucial for understanding the redox processes of the compounds. For instance, research has shown that pyrrolo[1,2-c]pyrimidine derivatives can be used to create modified electrodes through electropolymerization. researchgate.net This process involves applying an anodic potential to form a thin, conductive polymer film on an electrode surface. researchgate.net The stability and conductivity of these films indicate their suitability for use in electronic devices.
Furthermore, the broader class of nitrogen-containing heterocycles, including azaindolizines which are structurally related to pyrrolo[1,2-c]pyrimidines, are recognized for their application as chemosensors. beilstein-journals.orgnih.gov The development of such sensors relies on the principle that the binding of an analyte to the heterocyclic compound induces a measurable change in its electrochemical or photophysical properties. The ability to synthesize various derivatives by modifying the core structure allows for the tuning of these properties, paving the way for the creation of selective and sensitive chemical sensors.
Interactive Table: Electrochemical Research on Pyrrolo[1,2-c]pyrimidine Analogs
| Compound Class | Experimental Method | Key Finding | Potential Application | Reference |
|---|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine derivatives | Cyclic & Differential Pulse Voltammetry | Formation of radical cations and stable, conductive polymer films via electropolymerization. | Modified electrodes, electroactive materials. | researchgate.net |
Fluorescent Properties and Optoelectronic Material Research
The pyrrolo[1,2-c]pyrimidine scaffold is a key structural motif in the development of advanced fluorescent materials. beilstein-journals.orgnih.gov The fused aromatic ring system provides a rigid, planar structure conducive to strong fluorescence. Preliminary investigations into newly synthesized pyrrolo[1,2-c]pyrimidines have confirmed that some possess relevant fluorescent capabilities. beilstein-journals.org
Research has demonstrated that the photophysical properties of these compounds can be systematically tuned. For example, the synthesis of various derivatives by substituting different functional groups onto the pyrrolo[1,2-c]pyrimidine core allows for the modulation of their absorption and emission spectra. beilstein-journals.orgnih.gov Studies on other pyrrolo[1,2-a]pyrimidine (B7980946) isomers have shown that absorption wavelengths can range from 240–440 nm with emission maxima between 470–513 nm, achieving high quantum yields of up to 1.0. acs.org This tunability is critical for applications in organic light-emitting diodes (OLEDs) and as dyes for solar cells. researchgate.net
The development of new pyrrolo[1,2-c]pyrimidines, often achieved through 1,3-dipolar cycloaddition reactions, expands the library of available fluorescent materials. beilstein-journals.orgnih.gov The structural characterization of these new compounds confirms that strategic chemical modifications, such as replacing an acetyl group with a carbomethoxy or carboethoxy group, can alter the electronic distribution within the molecule, thereby influencing its fluorescent properties. beilstein-journals.orgnih.gov This principle is fundamental to designing materials for optoelectronic devices, where precise control over the energy levels is required for efficient performance.
Interactive Table: Research on Fluorescent Pyrrolo[1,2-c]pyrimidine Analogs
| Research Focus | Key Synthetic Strategy | Finding | Potential Application | Reference(s) |
|---|---|---|---|---|
| Synthesis of new pyrrolo[1,2-c]pyrimidines | 1,3-dipolar cycloaddition of pyrimidinium N-ylides. | The class of compounds is known to be fluorescent; preliminary studies show promise. | Advanced fluorescent materials, chemosensors. | beilstein-journals.orgnih.gov |
| Synthesis of fluorescent pyrrolo[1,2-a]pyrimidines | (3+3) cyclization using Fischer carbene complexes. | Resulting dyes absorb at 240-440 nm and emit at 470-513 nm with high quantum yields. | Dyes, fluorescent probes. | acs.org |
Applications in Agrochemical Research
The pyrimidine core is a well-established structural motif in a variety of commercial agrochemicals, including a class of fungicides known as anilinopyrimidines (APs). mdpi.comfrac.info Fungicides like pyrimethanil (B132214) and cyprodinil, which belong to this class, are used to control a broad range of fungal pathogens, most notably Botrytis cinerea (gray mold). mdpi.comyoutube.com Their mode of action involves the inhibition of methionine biosynthesis, an essential process for protein synthesis in fungi. frac.infoyoutube.com
Given that the pyrrolopyrimidine scaffold is a fused system containing a pyrimidine ring, it represents a logical starting point for the design of new agrochemical agents. Research has confirmed that various pyrrolo-pyrimidine derivatives exhibit antifungal and antibacterial properties in vitro. nih.gov Studies have shown activity against pathogens such as Candida albicans, demonstrating the biological potential of this class of compounds. nih.gov The fused heterocyclic structure may offer advantages in terms of potency and spectrum of activity compared to simpler pyrimidine-based molecules. nih.gov
The development of resistance in fungal populations to existing anilinopyrimidine fungicides necessitates the search for new active ingredients. mdpi.com The exploration of pyrrolopyrimidine derivatives provides a promising avenue for discovering novel fungicides. By synthesizing and screening analogs of this compound, researchers can investigate structure-activity relationships to develop new compounds that may overcome existing resistance mechanisms and offer effective crop protection.
Interactive Table: Agrochemical Potential of Pyrrolopyrimidine Analogs
| Compound Class/Analog | Target Pathogen/Pest | Mechanism of Action (Proposed/Known) | Research Finding | Reference(s) |
|---|---|---|---|---|
| Anilinopyrimidines (e.g., Pyrimethanil) | Botrytis cinerea (Gray Mold) | Inhibition of methionine biosynthesis. | Commercially used fungicides; resistance is an issue. | mdpi.comfrac.infoyoutube.com |
| Pyrrolo-pyrimidine derivatives | Candida albicans, various bacteria | Not specified | Showed antifungal and antibacterial properties in vitro. | nih.gov |
Future Research Directions and Interdisciplinary Challenges
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes to 6-bromopyrrolo[1,2-c]pyrimidine and its derivatives is a key area for future research. While methods for the synthesis of pyrrolopyrimidines exist, there is a continuous need for improvement in terms of yield, scalability, and sustainability. tandfonline.comnih.gov
Future investigations could focus on:
Green Chemistry Approaches: Exploring the use of greener solvents, such as water or bio-based solvents, and catalysts to minimize the environmental impact of the synthesis. tandfonline.com For instance, the use of Cu@KF/Clinoptilolite nanoparticles in water has been reported for the synthesis of other pyrrolopyrimidine derivatives, offering advantages like high yields and easy catalyst separation. tandfonline.com
Flow Chemistry: Implementing continuous flow synthesis techniques can offer better control over reaction parameters, leading to improved yields, purity, and safety, while also allowing for easier scalability.
One-Pot Reactions: Designing multi-component, one-pot reactions to construct the pyrrolo[1,2-c]pyrimidine (B3350400) core in a single step would significantly enhance the efficiency of the synthesis.
Advanced Functionalization for Enhanced Research Utility
The strategic functionalization of the this compound scaffold is crucial for expanding its utility in both chemical biology and medicinal chemistry. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, but further exploration of advanced functionalization techniques is warranted.
Key areas for future research include:
C-H Activation: The direct functionalization of carbon-hydrogen bonds represents a highly atom-economical approach to introduce new substituents onto the pyrrolopyrimidine core. rsc.orgsioc-journal.cnrsc.org Investigating transition-metal-catalyzed C-H activation at various positions on the ring system would provide access to a diverse range of novel derivatives. rsc.orgsioc-journal.cn
Late-Stage Functionalization: Developing methods for the introduction of functional groups in the later stages of a synthetic sequence would allow for the rapid generation of a library of analogs from a common intermediate. This is particularly valuable for structure-activity relationship (SAR) studies.
Bioorthogonal Chemistry: Incorporating bioorthogonal functional groups, such as alkynes or azides, would enable the use of this compound derivatives in complex biological systems for applications like chemical proteomics and imaging.
Integration of Computational and Experimental Approaches in Design
The synergy between computational modeling and experimental synthesis is a powerful tool in modern drug discovery. nih.govnih.gov For this compound, this integrated approach can guide the design of new derivatives with desired properties.
Future directions in this area involve:
In Silico Screening: Utilizing computational docking and virtual screening to predict the binding of this compound derivatives to various biological targets. nih.gov This can help prioritize the synthesis of compounds with the highest likelihood of activity.
QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of the derivatives with their biological activity. This can provide insights into the key structural requirements for potency and selectivity.
ADMET Prediction: Employing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives. nih.govnih.gov This can help identify potential liabilities early in the drug discovery process.
Exploration of New Biological Targets and Pathways for Scaffold Application
The pyrrolopyrimidine scaffold has been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ekb.egnih.gov However, the full therapeutic potential of the this compound scaffold is yet to be fully explored.
Future research should focus on:
Kinase Inhibition: Given that many pyrrolopyrimidine derivatives are potent kinase inhibitors, screening this compound analogs against a broad panel of kinases could identify novel inhibitors for various diseases, including cancer. ekb.egekb.egrsc.orgmdpi.com
Epigenetic Targets: Investigating the potential of this scaffold to modulate the activity of epigenetic enzymes, such as histone deacetylases (HDACs) or methyltransferases, which are implicated in a variety of diseases.
Neglected Tropical Diseases: Exploring the activity of this compound derivatives against pathogens responsible for neglected tropical diseases, where there is a significant unmet medical need.
Role in Chemical Biology Tool Development
Beyond its potential as a therapeutic agent, this compound can serve as a valuable scaffold for the development of chemical biology tools to probe biological systems.
Future applications in this area include:
Chemical Probes: Designing and synthesizing chemical probes based on the this compound scaffold to study the function of specific proteins or pathways. These probes can be used for target identification and validation.
Fluorescent Probes: Developing fluorescently labeled derivatives for use in cellular imaging and high-throughput screening assays. nih.gov
Affinity-Based Probes: Creating affinity-based probes for use in chemical proteomics to identify the cellular targets of bioactive this compound derivatives.
Table of Potential Research Directions for this compound
| Research Area | Specific Focus | Potential Impact |
| Synthetic Methodologies | Green Chemistry, Flow Chemistry, One-Pot Reactions | More efficient, sustainable, and scalable synthesis |
| Advanced Functionalization | C-H Activation, Late-Stage Functionalization, Bioorthogonal Chemistry | Access to diverse derivatives for various applications |
| Computational & Experimental Integration | In Silico Screening, QSAR Modeling, ADMET Prediction | Rational design of compounds with improved properties |
| New Biological Targets | Kinase Inhibition, Epigenetic Targets, Neglected Tropical Diseases | Expansion of the therapeutic potential of the scaffold |
| Chemical Biology Tools | Chemical Probes, Fluorescent Probes, Affinity-Based Probes | Deeper understanding of biological processes |
Q & A
Q. What are the optimized continuous flow synthesis conditions for 6-bromopyrrolo[1,2-c]pyrimidine?
A telescoped flow synthesis protocol using ethyl isocyanoacetate (generated in situ from N-formylglycine and triphosgene) enables efficient production. The reaction occurs in dichloromethane (DCM) at 85°C with a 26-minute residence time, yielding 85% isolated product (>95% purity by ¹H-NMR). Precautions include maintaining a 0.25 M concentration to avoid piperidine-HCl salt precipitation .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on ¹H/¹³C-NMR, X-ray crystallography, and DFT calculations. For example, single-crystal X-ray diffraction resolves ambiguities in regioselectivity when NMR is inconclusive. DEPT-135, COSY, and HMBC experiments further validate connectivity .
Q. What challenges arise during the synthesis of pyrrolo[1,2-c]pyrimidine derivatives?
Steric hindrance in substrates like 4-(2-pyridyl)pyrimidine can redirect reactivity to pyrimidinium N-ylides instead of pyridinium intermediates, altering product regiochemistry. Flow systems require precise concentration control to prevent clogging from byproduct salts .
Advanced Research Questions
Q. How does the "halogen dance" phenomenon influence functionalization of this compound?
Under acidic conditions, bromine migration occurs via a radical or ionic mechanism, enabling access to isomers like 5-bromo derivatives. This behavior complicates regioselective electrophilic substitution (SEAr) but offers routes to diverse scaffolds. Kinetic studies show C7 is favored initially, while C5 substitution dominates thermodynamically .
Q. What strategies achieve regioselective C5 vs. C7 functionalization in pyrrolo[1,2-c]pyrimidines?
SEAr reactions with electrophiles (e.g., Br₂, HNO₃) reveal kinetic preference for C7 due to resonance stabilization. Thermodynamic control at higher temperatures or prolonged reaction times shifts substitution to C5. DFT calculations support the enhanced nucleophilicity of C7 .
Q. How can enantioselective synthesis of pyrrolo[1,2-c]pyrimidine derivatives be accomplished?
Iridium-catalyzed asymmetric allylic dearomatization/ring-expansive migration cascades yield tetrahydropyrrolo[1,2-c]pyrimidines with >90% enantiomeric excess (ee). This method leverages chiral ligands to control stereochemistry during cyclization .
Q. What contradictions exist between experimental and computational data in functionalization studies?
Discrepancies arise in predicting regioselectivity via NMR vs. X-ray. For example, NMR may suggest C7 substitution, while X-ray confirms C5. Computational models (e.g., Fukui indices) reconcile this by highlighting delocalization effects invisible to NMR .
Q. How do pyrrolo[1,2-c]pyrimidine derivatives exhibit dual pharmacological activity (e.g., SERT/5-HT1A)?
Modifications like 3-(piperidin-3-yl)-1H-indole residues enhance binding to serotonin transporters (SERT) and receptors. Structure-activity relationship (SAR) studies reveal that saturation of the pyrido-ring improves metabolic stability and selectivity .
Methodological Guidance
Q. Which analytical techniques resolve ambiguities in pyrrolo[1,2-c]pyrimidine characterization?
Q. How are flow synthesis parameters optimized to scale up pyrrolo[1,2-c]pyrimidine production?
Key factors include:
- Residence time : 26 minutes at 85°C for complete cyclization.
- Solvent choice : DCM prevents intermediate degradation.
- Throughput : 5.71 g/h achieved at 0.25 M concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
